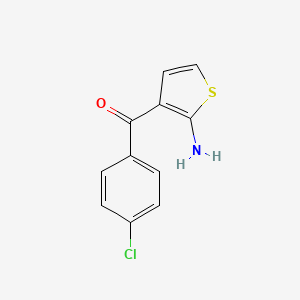

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

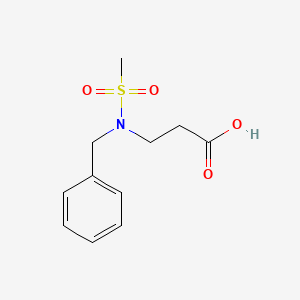

"(2-Amino-3-thienyl)(4-chlorophenyl)methanone" is a compound of interest in various fields of chemistry and materials science due to its unique structural features and potential applications in the development of new chemical entities and materials. The compound is characterized by the presence of both a thiophene ring and a chlorophenyl group attached to a methanone moiety.

Synthesis Analysis

The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a closely related compound, involves the oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system of H2O2 and TFA. This method highlights a two-step functionalization process for 2-acyl-benzo[b]thiophene derivatives, indicating a similar synthetic approach could be adapted for the target compound (Pouzet et al., 1998).

Molecular Structure Analysis

For closely related compounds, density functional theory (DFT) calculations have been used to analyze the molecular structure, including the equilibrium geometry, bonding features, and vibrational wave numbers. Changes in the molecule due to the substitution of the electron-withdrawing group have been analyzed, providing insights into the structural aspects that could be applicable to "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The compound's reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions has been studied. These reactions allow for further functionalization of the thiophene and chlorophenyl rings, demonstrating its versatile reactivity profile (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, have been analyzed for similar compounds. For instance, the crystal and molecular structures of two 2-aminothiophene derivatives have been reported, offering insights into the intermolecular interactions and hydrogen bonding patterns that could be relevant for "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Kubicki et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with nucleophiles, highlight the compound's potential for further chemical modifications and applications in synthetic chemistry. The study of its reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions reveals its potential as a versatile intermediate for organic synthesis (Pouzet et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(2-Amino-3-thienyl)(4-chlorophenyl)methanone and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Studies have demonstrated the synthesis of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which are characterized using various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds undergo structural optimization and theoretical vibrational spectra interpretation through density functional theory calculations. The structural analysis includes investigating the equilibrium geometry, bonding features, harmonic vibrational wave numbers, and analyzing structural changes due to the substitution of electron-withdrawing groups. The thermodynamic stability and reactivity in different states are also examined through HOMO-LUMO energy gap analysis. Additionally, molecular docking studies aid in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Crystal and Molecular Structures

Detailed investigations into the crystal and molecular structures of 2-aminothiophene derivatives have been reported. These studies provide insights into the molecular conformation influenced by intramolecular N–H···O=C hydrogen bonds and intermolecular interactions, contributing to understanding the structural dimensions and spatial arrangements in these molecules (Kubicki et al., 2012).

Antimicrobial and Anticancer Activities

Several derivatives of (2-Amino-3-thienyl)(4-chlorophenyl)methanone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have been found to exhibit significant activities against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents (Hafez et al., 2016).

Antioxidant Activity

The synthesis of new series of urea, thiourea, and selenourea derivatives with thiazole moieties has been reported. These compounds were characterized and screened for their in vitro antioxidant activity using various methods. Preliminary structure–activity relationship studies revealed that specific derivatives exhibit potent antioxidant activity, opening avenues for further research into their potential health benefits (Bhaskara Reddy et al., 2015).

Synthetic Methodologies and Structural Analyses

Studies also focus on developing synthetic methodologies for producing derivatives of (2-Amino-3-thienyl)(4-chlorophenyl)methanone and analyzing their structures through various spectroscopic and computational methods. These investigations provide insights into the molecular properties, reaction mechanisms, and potential applications of these derivatives in different scientific fields (Harano et al., 2007).

Direcciones Futuras

Indole derivatives, which are structurally similar to “(2-Amino-3-thienyl)(4-chlorophenyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of “(2-Amino-3-thienyl)(4-chlorophenyl)methanone” and its potential applications in medicine.

Propiedades

IUPAC Name |

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMHMGIVXQGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349599 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-thienyl)(4-chlorophenyl)methanone | |

CAS RN |

55865-51-5 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)